molecular formula C13H14N2O2 B1339876 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid CAS No. 3191-87-5

1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1339876
CAS No.: 3191-87-5
M. Wt: 230.26 g/mol
InChI Key: GNHJJSFGHMQPEQ-UHFFFAOYSA-N
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Description

1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are often used as key structural motifs in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 1-phenyl-3-methyl-5-pyrazolone with isopropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives with different functional groups, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-methyl-5-pyrazolone: A precursor in the synthesis of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid.

    3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid: A structurally similar compound with different substituents.

    1-phenyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: A regioisomer with the carboxylic acid group at a different position

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

1-phenyl-5-propan-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9(2)12-8-11(13(16)17)14-15(12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHJJSFGHMQPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556386
Record name 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3191-87-5
Record name 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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